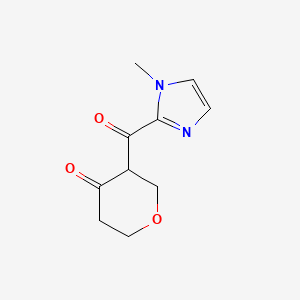
3-(1-Methyl-1H-imidazole-2-carbonyl)oxan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1H-imidazole-2-carbonyl)oxan-4-one is a heterocyclic compound that features both an imidazole ring and an oxanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the Grignard reaction, where 2-formyl-1-methyl-1H-imidazole reacts with phenylmagnesium bromide to yield the desired product .
Industrial Production Methods
Industrial production of imidazole derivatives often involves the acid-catalyzed methylation of imidazole using methanol or the Radziszewski reaction, which employs glyoxal, formaldehyde, ammonia, and methylamine . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-imidazole-2-carbonyl)oxan-4-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields N-oxides, while reduction of the carbonyl group results in alcohol derivatives.
Scientific Research Applications
3-(1-Methyl-1H-imidazole-2-carbonyl)oxan-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-imidazole-2-carbonyl)oxan-4-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-2-carboxylic acid: Similar in structure but lacks the oxanone ring.
1-Methyl-2-imidazolecarboxaldehyde: Contains an aldehyde group instead of the oxanone ring.
1-Methylimidazole: A simpler structure with only the imidazole ring.
Uniqueness
3-(1-Methyl-1H-imidazole-2-carbonyl)oxan-4-one is unique due to the presence of both the imidazole and oxanone rings, which confer distinct chemical properties and reactivity. This dual-ring structure enhances its versatility in various applications, particularly in the synthesis of complex molecules and as a ligand in coordination chemistry.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-(1-methylimidazole-2-carbonyl)oxan-4-one |
InChI |
InChI=1S/C10H12N2O3/c1-12-4-3-11-10(12)9(14)7-6-15-5-2-8(7)13/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
ISJDIJPWXOERLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)C2COCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13310897.png)
![2-(Pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310903.png)
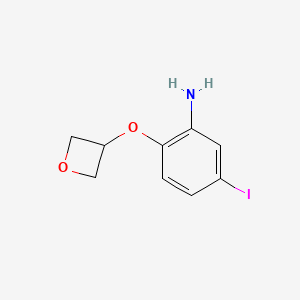
![2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile](/img/structure/B13310909.png)

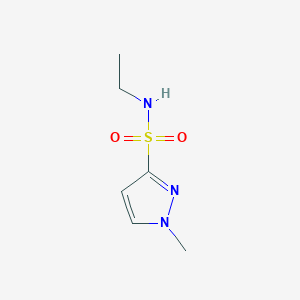
![1-[(1-Methyl-1H-indol-5-YL)amino]propan-2-OL](/img/structure/B13310921.png)

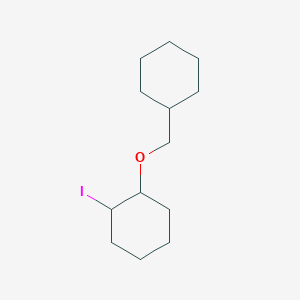
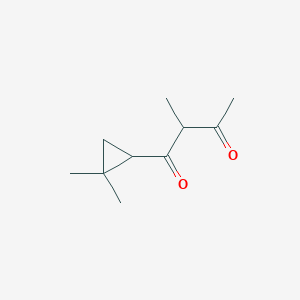
![1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate](/img/structure/B13310946.png)
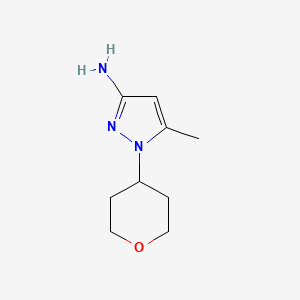
![5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile](/img/structure/B13310965.png)

